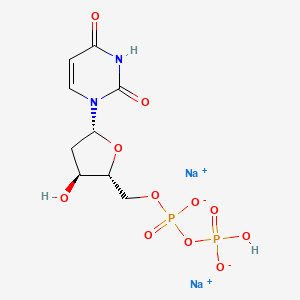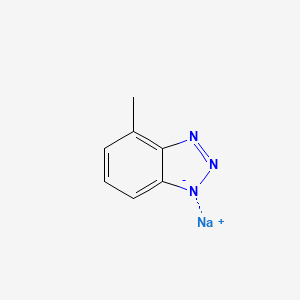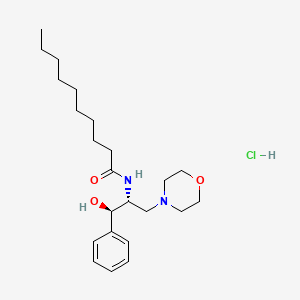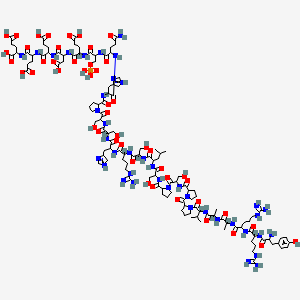
Peptide de la Glycogene Synthase Phosphorylée-2 (substrat)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phospho-Glycogen Synthase Peptide-2 (substrate) is a peptide substrate specifically designed for glycogen synthase kinase-3. This compound is primarily used in kinase assays and can be utilized for the affinity purification of protein-serine kinases . Its molecular formula is C123H191N40O48P, and it has a molecular weight of 3029.05 .
Applications De Recherche Scientifique
Phospho-Glycogen Synthase Peptide-2 (substrate) has a wide range of applications in scientific research:
Chemistry: Used in studies involving kinase activity and enzyme kinetics.
Biology: Employed in the investigation of signal transduction pathways and protein interactions.
Medicine: Utilized in drug discovery and development, particularly in the study of diseases related to glycogen metabolism.
Industry: Applied in the production of diagnostic kits and research reagents
Mécanisme D'action
Phospho-Glycogen Synthase Peptide-2 (substrate) functions by serving as a substrate for glycogen synthase kinase-3. The enzyme catalyzes the transfer of a phosphate group from adenosine triphosphate to the serine residue of the peptide. This phosphorylation event is critical for the regulation of glycogen synthase activity and plays a role in various cellular processes .
Similar Compounds:
- Phospho-Glycogen Synthase Peptide-1 (substrate)
- Phospho-Glycogen Synthase Peptide-3 (substrate)
Comparison: Phospho-Glycogen Synthase Peptide-2 (substrate) is unique due to its specific sequence and phosphorylation site, which makes it an ideal substrate for glycogen synthase kinase-3. Compared to other similar compounds, it offers higher specificity and efficiency in kinase assays .
Safety and Hazards
Phospho-Glycogen Synthase Peptide-2 (substrate) is intended for research use only and is not to be used for any other purpose, which includes but is not limited to, unauthorized commercial uses, in vitro diagnostic uses, ex vivo or in vivo therapeutic uses or any type of consumption or application to humans or animals .
Analyse Biochimique
Biochemical Properties
Phospho-Glycogen Synthase Peptide-2 (substrate) interacts with several enzymes, proteins, and other biomolecules. It is known to interact with GSK-3, a critical regulator of several cellular pathways involved in neuroplasticity . The nature of these interactions is complex and involves both binding and inhibition .
Cellular Effects
The effects of Phospho-Glycogen Synthase Peptide-2 (substrate) on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Its interaction with GSK-3, for instance, has implications for neurotherapeutic development in the treatment of neuropsychiatric and neurodegenerative diseases .
Molecular Mechanism
Phospho-Glycogen Synthase Peptide-2 (substrate) exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been found to bind and inhibit GSK-3 in a non-competitive mode that is distinct from classical ATP competitive inhibitors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phospho-Glycogen Synthase Peptide-2 (substrate) is synthesized through custom peptide synthesis techniques. The synthesis involves the sequential addition of amino acids to form the peptide chain, followed by phosphorylation of the serine residue .
Industrial Production Methods: The industrial production of Phospho-Glycogen Synthase Peptide-2 (substrate) involves large-scale peptide synthesis using automated peptide synthesizers. The process includes solid-phase peptide synthesis, purification through high-performance liquid chromatography, and lyophilization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Phospho-Glycogen Synthase Peptide-2 (substrate) primarily undergoes phosphorylation and dephosphorylation reactions. These reactions are crucial for its role as a substrate in kinase assays .
Common Reagents and Conditions:
Phosphorylation: Typically involves the use of adenosine triphosphate and glycogen synthase kinase-3 under physiological conditions.
Dephosphorylation: Involves the use of phosphatases under specific buffer conditions.
Major Products: The major products formed from these reactions are the phosphorylated and dephosphorylated forms of the peptide .
Propriétés
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[[1-[1-[2-[2-[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoylamino]propanoylamino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-phosphonooxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C123H191N40O48P/c1-57(2)42-74(149-110(196)80(51-166)155-114(200)85-18-11-39-161(85)117(203)82(53-168)157-115(201)86-19-12-40-162(86)118(204)87-20-13-41-163(87)119(205)94(58(3)4)159-96(182)60(6)139-95(181)59(5)140-98(184)66(14-7-35-134-121(126)127)142-99(185)67(15-8-36-135-122(128)129)141-97(183)65(124)43-61-21-23-64(169)24-22-61)105(191)153-78(49-164)109(195)143-68(16-9-37-136-123(130)131)100(186)150-75(44-62-47-132-55-137-62)107(193)154-79(50-165)111(197)156-81(52-167)116(202)160-38-10-17-84(160)113(199)152-76(45-63-48-133-56-138-63)106(192)145-69(25-30-88(125)170)104(190)158-83(54-211-212(208,209)210)112(198)147-72(28-33-91(175)176)103(189)151-77(46-93(179)180)108(194)146-70(26-31-89(171)172)101(187)144-71(27-32-90(173)174)102(188)148-73(120(206)207)29-34-92(177)178/h21-24,47-48,55-60,65-87,94,164-169H,7-20,25-46,49-54,124H2,1-6H3,(H2,125,170)(H,132,137)(H,133,138)(H,139,181)(H,140,184)(H,141,183)(H,142,185)(H,143,195)(H,144,187)(H,145,192)(H,146,194)(H,147,198)(H,148,188)(H,149,196)(H,150,186)(H,151,189)(H,152,199)(H,153,191)(H,154,193)(H,155,200)(H,156,197)(H,157,201)(H,158,190)(H,159,182)(H,171,172)(H,173,174)(H,175,176)(H,177,178)(H,179,180)(H,206,207)(H4,126,127,134)(H4,128,129,135)(H4,130,131,136)(H2,208,209,210) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMKCITWGMPAKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC=N1)C(=O)NC(CO)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CC3=CNC=N3)C(=O)NC(CCC(=O)N)C(=O)NC(COP(=O)(O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CO)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C5CCCN5C(=O)C6CCCN6C(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=C(C=C7)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C123H191N40O48P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3029.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: Why was Phospho-Glycogen Synthase Peptide-2 used in this study?
A1: Phospho-Glycogen Synthase Peptide-2 is a well-established substrate for GSK3, allowing researchers to directly measure the kinase activity of GSK3α and GSK3β in a cell-free environment. This study aimed to determine if the cytotoxic effects observed with the drug elraglusib were truly due to GSK3 inhibition. Using this peptide substrate in a cell-free kinase assay allowed the researchers to directly compare the inhibitory potency of elraglusib against both GSK3 isoforms [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

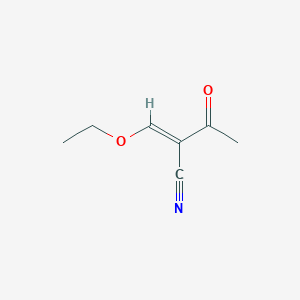
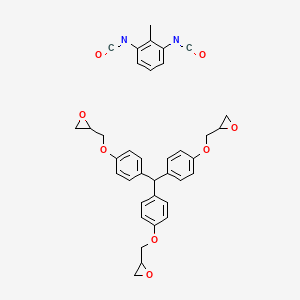
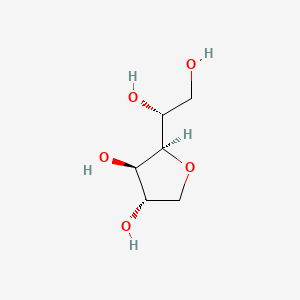

![Zirconium,[(7aS,7'aS)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]dimethyl-(9CI)](/img/structure/B1139551.png)
